2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-14-11(7-17-8)9-3-2-4-10(5-9)15-12(16)6-13/h2-5,7H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQCNRJGUFAUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-(2-methyl-thiazol-4-yl)-phenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Overview
2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a synthetic organic compound belonging to the thiazole derivative class. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. The unique structure of this compound, characterized by a chloroacetamide moiety and a thiazole ring, positions it favorably for various biological studies.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various thiazole derivatives found that they possess notable effects against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism of action typically involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Effective |
| Staphylococcus aureus | Effective |
| Candida albicans | Moderate Activity |
The structure-activity relationship (SAR) of thiazole derivatives suggests that modifications in the phenyl ring and thiazole positions can enhance antimicrobial potency. For instance, the introduction of electron-donating groups has been linked to improved efficacy against resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound shows promise in anticancer research. Studies have demonstrated its effectiveness against various cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
| Cancer Cell Line | Activity |
|---|---|
| MCF7 (Breast Cancer) | High Efficacy |
| HeLa (Cervical Cancer) | Moderate Efficacy |
Study 1: Antimicrobial Screening
A comprehensive study analyzed the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated promising activity against both bacterial and fungal pathogens. The study utilized standard testing methods such as the turbidimetric method for bacteria and agar diffusion for fungi.
Study 2: Anticancer Evaluation
Another significant study focused on the anticancer properties of this compound. Utilizing the Sulforhodamine B assay, researchers evaluated its cytotoxic effects on MCF7 cells. The findings revealed that this compound exhibited a dose-dependent response, highlighting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Substituent Variations on the Thiazole Ring
2-Chloro-N-{4-Methyl-5-[(4-Methylphenyl)Methyl]-1,3-Thiazol-2-yl}Acetamide (CAS 1354950-90-5)
- Molecular Formula : C₁₄H₁₅ClN₂OS
- Key Features : The thiazole ring is substituted with a benzyl group at position 5 and a methyl group at position 3.
- Impact : Increased lipophilicity due to the benzyl group may enhance membrane permeability compared to the phenyl-substituted target compound .
N-(2-Chloro-4-{[4-(2-Methyl-1,3-Thiazol-4-yl)Phenyl]Sulfamoyl}Phenyl)Acetamide Molecular Formula: C₁₈H₁₆ClN₃O₃S₂ Key Features: Incorporates a sulfamoyl group (-SO₂NH-) bridging two aromatic rings.
Variations in the Aromatic Core
2-(4-Chlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
- Molecular Formula : C₁₁H₉ClN₂OS
- Key Features : Simplifies the aromatic core to a single 4-chlorophenyl group.
- Impact : Reduced steric hindrance compared to the target compound may facilitate faster metabolic clearance .
N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide (CAS 338749-93-2) Molecular Formula: C₁₅H₁₅ClN₄O₂S Key Features: Replaces the chloroacetyl group with a morpholinoacetamide moiety. Impact: The morpholine ring introduces a tertiary amine, improving aqueous solubility and enabling interactions with polar biological targets .
Herbicide Analogs
Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide) Molecular Formula: C₁₄H₂₀ClNO₂ Key Features: Bulky diethylphenyl and methoxymethyl groups. Impact: Optimized for herbicidal activity by inhibiting fatty acid elongation in plants, a mechanism distinct from thiazole-containing acetamides .
Crystallographic and Stability Insights
Biological Activity
2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. The presence of a thiazole ring in this compound is crucial for its cytotoxic activity. Studies have shown that modifications on the phenyl ring can enhance the compound's efficacy against various cancer cell lines.
Key Findings:
- The compound demonstrates IC50 values comparable to established anticancer agents such as doxorubicin, indicating potent cytotoxicity against cancer cells .
- Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its potential as an antitumor agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy:
- Minimum inhibitory concentration (MIC) values for derivatives of this compound range from 0.22 to 0.25 μg/mL, showcasing strong bactericidal effects .
- The compound effectively inhibits biofilm formation in pathogenic strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of thiazole-based compounds. The following table summarizes critical structural features influencing the activity of this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxicity and antimicrobial activity |
| Methyl Group at Position 2 | Enhances electron donation, increasing potency |
| Chlorine Substitution | Improves interaction with biological targets |
| Phenyl Ring Modifications | Affects hydrophobic interactions and overall efficacy |
Case Studies
-
Anticancer Efficacy Study:
A study evaluated the anticancer effects of various thiazole derivatives, including this compound. The results indicated that modifications to the phenyl ring significantly impacted cytotoxicity against multiple cancer cell lines . -
Antimicrobial Resistance Study:
In a recent investigation into antimicrobial resistance, derivatives of the compound were tested against resistant bacterial strains. Results showed promising activity, suggesting potential therapeutic applications in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
